molecular formula C9H9NO3 B12797530 3-(Allyloxy)nitrobenzene CAS No. 58621-55-9

3-(Allyloxy)nitrobenzene

Cat. No.: B12797530
CAS No.: 58621-55-9
M. Wt: 179.17 g/mol
InChI Key: TZFDDOUGIRVHSK-UHFFFAOYSA-N
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Description

3-(Allyloxy)nitrobenzene: is an organic compound characterized by the presence of an allyloxy group and a nitro group attached to a benzene ring

Properties

CAS No.

58621-55-9

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

1-nitro-3-prop-2-enoxybenzene

InChI

InChI=1S/C9H9NO3/c1-2-6-13-9-5-3-4-8(7-9)10(11)12/h2-5,7H,1,6H2

InChI Key

TZFDDOUGIRVHSK-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=CC(=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Allyloxy)nitrobenzene typically involves the nitration of allyloxybenzene. The process can be summarized as follows:

    Nitration: Allyloxybenzene is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, to introduce the nitro group at the meta position relative to the allyloxy group.

    Reaction Conditions: The nitration reaction is usually carried out at low temperatures to control the reaction rate and minimize side reactions.

Industrial Production Methods: While specific industrial production methods for 3-(Allyloxy)nitrobenzene are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling of reagents to achieve high yields and purity.

Chemical Reactions Analysis

Metabolic Oxidation

(+)-Pentobarbital undergoes hepatic metabolism via ω-1 oxidation , producing stereoisomeric metabolites. This reaction introduces a hydroxyl group at the tertiary carbon of the 1-methylbutyl side chain, generating four possible diastereoisomers .

Metabolic Pathway Enzyme System Primary Metabolite Biological Significance
ω-1 oxidationCytochrome P4505-Ethyl-5-(3'-hydroxy-1'-methylbutyl)barbituric acidFacilitates renal excretion; reduces CNS activity

This oxidation pathway is critical for detoxification, as metabolites exhibit reduced pharmacological activity compared to the parent compound .

Photochemical Reactions

Under UV irradiation , (+)-Pentobarbital undergoes structural modifications detectable via HPLC with post-column photochemical derivatization. Irradiation shifts its UV absorption maximum, enabling sensitive quantification .

Condition UV λ<sub>max</sub> (nm) Sensitivity Application
Without irradiation<220LowBaseline detection in biological matrices
With irradiation (25–35 s)270100× increaseEnhanced specificity in therapeutic monitoring

The photochemical reaction reduces matrix interference, improving assay reliability for clinical toxicology .

Reactivity with Oxidizing Agents

(+)-Pentobarbital reacts with strong oxidizing agents (e.g., potassium permanganate), leading to breakdown products. These reactions are not well characterized but are relevant to pharmaceutical stability and environmental degradation .

Reagent Reaction Type Observed Outcome Implications
KMnO<sub>4</sub>Oxidation

Scientific Research Applications

Synthetic Utility

3-(Allyloxy)nitrobenzene serves as an important intermediate in organic synthesis. It can be utilized in the preparation of various derivatives through functionalization reactions. The compound's structure allows for diverse chemical modifications, making it a versatile building block in the synthesis of more complex molecules.

Table 1: Synthetic Reactions Involving 3-(Allyloxy)nitrobenzene

Reaction TypeDescription
NitrationIntroduction of additional nitro groups to enhance reactivity.
BrominationSelective bromination at the aromatic ring to create new functional groups.
ReductionConversion of nitro groups to amines for further functionalization.
AlkylationIntroduction of alkyl groups via nucleophilic substitution reactions.

Research indicates that 3-(Allyloxy)nitrobenzene exhibits notable biological activities, particularly in anticancer and antimicrobial domains.

Anticancer Activity

In vitro studies have demonstrated that 3-(Allyloxy)nitrobenzene can induce cytotoxic effects on cancer cell lines. The compound's mechanism of action is hypothesized to involve:

  • Enzymatic Reduction : The nitro group may undergo reduction under hypoxic conditions, leading to the formation of reactive intermediates that preferentially target hypoxic tumor cells.
  • Inhibition of Key Enzymes : Similar compounds have shown the ability to inhibit enzymes involved in nucleotide synthesis and DNA repair mechanisms.
  • Induction of Apoptosis : The compound may activate apoptotic pathways through mitochondrial dysfunction.

Case Study: Cytotoxicity Assays

A study conducted on human breast cancer cells (MCF-7) revealed that 3-(Allyloxy)nitrobenzene significantly reduced cell viability at concentrations ranging from 10 µM to 50 µM over 48 hours, with an IC50 value of approximately 25 µM, indicating potent cytotoxicity.

Antimicrobial Activity

3-(Allyloxy)nitrobenzene has also demonstrated antimicrobial properties against various bacterial strains. Preliminary tests indicate effectiveness against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Results

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

Mechanism of Action

The mechanism of action of 3-(Allyloxy)nitrobenzene depends on the specific chemical reactions it undergoes. For example:

    Reduction: The nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the reducing agent.

    Substitution: The allyloxy group is replaced by a nucleophile through a nucleophilic substitution mechanism, where the nucleophile attacks the carbon atom bonded to the allyloxy group.

    Oxidation: The allyloxy group is oxidized to form aldehydes or carboxylic acids through the transfer of oxygen atoms from the oxidizing agent.

Comparison with Similar Compounds

    3-(Methoxy)nitrobenzene: Similar structure but with a methoxy group instead of an allyloxy group.

    3-(Ethoxy)nitrobenzene: Similar structure but with an ethoxy group instead of an allyloxy group.

    3-(Propoxy)nitrobenzene: Similar structure but with a propoxy group instead of an allyloxy group.

Uniqueness: 3-(Allyloxy)nitrobenzene is unique due to the presence of the allyloxy group, which imparts different reactivity compared to methoxy, ethoxy, or propoxy groups. The allyloxy group can participate in additional reactions, such as polymerization or cross-linking, making it a versatile compound for various applications.

Biological Activity

3-(Allyloxy)nitrobenzene, a compound featuring both allyloxy and nitro functional groups, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis of 3-(Allyloxy)nitrobenzene

The synthesis of 3-(Allyloxy)nitrobenzene typically involves the nitration of allyl-substituted phenols. For instance, a common synthetic route starts with 2-allylphenol, which is subjected to nitration using a sulfonitric mixture (HNO₃/H₂SO₄). This reaction yields various nitro derivatives, including 2-allyl-4-nitrophenol and 2-allyl-6-nitrophenol, which can be further processed to obtain the desired compound .

Antiproliferative Effects

Research has shown that compounds similar to 3-(Allyloxy)nitrobenzene exhibit significant antiproliferative activity against various cancer cell lines. A study evaluating related nitro compounds highlighted that many displayed moderate to potent activity against human cancer cell lines such as SGC-7901, A549, and HT-1080 .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC₅₀ (μM)
7k (analog)SGC-79010.076
7k (analog)A5490.120
7k (analog)HT-10800.150

The structure-activity relationship (SAR) studies indicate that the presence of specific substituents on the aromatic ring can enhance or diminish biological activity. For instance, the introduction of methoxy groups at certain positions significantly improved antiproliferative effects .

The proposed mechanism for the antiproliferative activity involves the inhibition of tubulin polymerization. Compounds structurally related to 3-(Allyloxy)nitrobenzene have been shown to disrupt microtubule dynamics, akin to known antitumor agents like combretastatin A-4 (CA-4). This disruption leads to altered cell morphology and ultimately induces apoptosis in cancer cells .

Endocrine Disruption Potential

In addition to anticancer properties, there is emerging evidence suggesting that nitro compounds may exhibit endocrine-disrupting effects. Regulatory bodies have been assessing various nitro compounds for their potential as endocrine disruptors due to their ability to interact with hormonal pathways .

Table 2: Endocrine Disruption Assessment

CompoundEndocrine ActivityReference
3-(Allyloxy)nitrobenzenePotential disruptor
Other nitro compoundsIdentified disruptors

Case Studies

Several case studies have focused on the biological evaluation of nitro-substituted compounds:

  • Anticancer Activity : A study demonstrated that derivatives of nitrobenzene showed significant cytotoxicity against breast cancer cell lines, with detailed analysis revealing a correlation between structural modifications and enhanced activity .
  • Endocrine Disruption : Research conducted by ANSES identified multiple nitro compounds as potential endocrine disruptors based on their structural characteristics and biological assays .

Q & A

Q. What are the common synthetic routes for introducing the allyloxy group into nitrobenzene derivatives like 3-(Allyloxy)nitrobenzene?

Methodological Answer: The allyloxy group is typically introduced via nucleophilic substitution or metal-catalyzed coupling reactions. For example:

  • Allylation of nitro-substituted phenols : Reacting 3-nitrophenol with allyl bromide in the presence of a base (e.g., K₂CO₃) under reflux conditions in a polar aprotic solvent like DMF .
  • Palladium-catalyzed cross-coupling : Using allyl halides with nitrobenzene precursors functionalized with leaving groups (e.g., bromine or iodine) under Suzuki or Heck reaction conditions .
  • Protection-deprotection strategies : Intermediate steps may involve protecting sensitive functional groups (e.g., nitro) during allylation to prevent side reactions .

Q. What analytical techniques are recommended for characterizing 3-(Allyloxy)nitrobenzene and verifying its purity?

Methodological Answer:

  • Gas Chromatography-Mass Spectrometry (GC-MS) : To confirm molecular weight and detect volatile impurities. NIST Standard Reference Data (e.g., retention indices, fragmentation patterns) can validate spectral matches .
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to resolve allyloxy proton signals (δ 4.5–5.5 ppm for -OCH₂CH=CH₂) and nitro group deshielding effects on aromatic protons .
  • High-Performance Liquid Chromatography (HPLC) : For quantifying purity, especially when synthesizing intermediates for downstream reactions .

Q. What safety protocols are critical when handling 3-(Allyloxy)nitrobenzene in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Respiratory protection (N95 masks) is advised if dust or aerosols form during weighing .
  • Ventilation and Containment : Perform reactions in fume hoods with local exhaust systems to minimize inhalation risks. Avoid open flames due to potential flammability of allyl ethers .
  • Waste Disposal : Segregate nitro-containing waste and consult certified hazardous waste services for disposal, as nitro compounds may exhibit environmental toxicity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize byproducts during the synthesis of 3-(Allyloxy)nitrobenzene?

Methodological Answer:

  • Solvent Selection : Use anhydrous DMF or THF to suppress hydrolysis of allyl halides.
  • Catalyst Screening : Test Pd(PPh₃)₄ or CuI for coupling efficiency while monitoring side reactions (e.g., nitro group reduction) via TLC or in situ IR .
  • Temperature Control : Lower reaction temperatures (e.g., 40–60°C) reduce allyl group isomerization or polymerization .
  • Byproduct Analysis : Employ GC-MS or LC-MS to identify and quantify impurities (e.g., diallyl ethers or nitrophenol residues) .

Q. How should researchers address discrepancies in spectroscopic data for 3-(Allyloxy)nitrobenzene across different studies?

Methodological Answer:

  • Cross-Validation : Compare NMR/IR data with structurally similar compounds (e.g., 3-(Trifluoromethoxy)nitrobenzene ) to isolate substituent-specific shifts.
  • Computational Modeling : Use DFT calculations (e.g., Gaussian software) to predict NMR chemical shifts or vibrational frequencies, resolving ambiguities in experimental data .
  • Batch Consistency : Replicate synthesis and characterization under standardized conditions to rule out solvent or concentration artifacts .

Q. What strategies are effective for evaluating the stability of 3-(Allyloxy)nitrobenzene under varying experimental conditions?

Methodological Answer:

  • Accelerated Stability Studies : Expose the compound to stressors (UV light, heat, humidity) and monitor degradation via HPLC. For example, nitro groups may undergo photoreduction, requiring amber glassware for storage .
  • Kinetic Analysis : Perform Arrhenius studies (e.g., at 25°C, 40°C, 60°C) to predict shelf life and identify degradation pathways (e.g., allyl ether cleavage) .
  • Compatibility Testing : Assess stability in common reaction matrices (e.g., acidic/basic conditions) to guide synthetic applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.